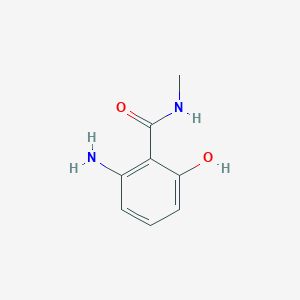

2-Amino-6-hydroxy-N-methylbenzamide

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-amino-6-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C8H10N2O2/c1-10-8(12)7-5(9)3-2-4-6(7)11/h2-4,11H,9H2,1H3,(H,10,12) |

InChI Key |

GGKMXUBGJHLIOE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1O)N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Challenges

Structural Considerations

The target molecule features three functional groups:

- A primary amino group (-NH₂) at position 2

- A hydroxyl group (-OH) at position 6

- An N-methylamide (-CONHCH₃) at position 1

This substitution pattern imposes significant regioselectivity challenges, particularly in avoiding undesired halogenation or oxidation side reactions during synthesis.

Retrosynthetic Disconnections

Two primary disconnections are feasible (Figure 1):

- Amide bond formation between 2-amino-6-hydroxybenzoic acid and methylamine.

- Functional group interconversion (FGI) from pre-substituted benzamide precursors.

The hydroxyl group’s acidity (pKa ≈ 10) necessitates protection during reactions involving strong bases or nucleophiles.

Methodological Approaches

Direct Amidation of 2-Amino-6-hydroxybenzoic Acid

Reaction Conditions

- Substrates : 2-Amino-6-hydroxybenzoic acid and methylamine (gas or aqueous solution).

- Coupling agents : Thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC).

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).

A representative procedure involves:

- Converting the acid to its acid chloride using SOCl₂ at 60–70°C.

- Reacting the intermediate with methylamine in DMF at 0–5°C.

- Deprotecting the hydroxyl group (if protected) via acidic hydrolysis.

Yield : 68–72% (crude), dropping to 55–60% after recrystallization.

Limitations

- Over-methylation at the amino group.

- Low solubility of 2-amino-6-hydroxybenzoic acid in non-polar solvents.

Hofmann Rearrangement of 6-Hydroxyisatoic Anhydride

Reaction Mechanism

6-Hydroxyisatoic anhydride undergoes Hofmann rearrangement with methylamine to directly yield the target compound (Figure 2):

- Nucleophilic attack by methylamine on the anhydride carbonyl.

- Decarboxylation to form a primary amine intermediate.

- Tautomerization to stabilize the aromatic system.

Conditions :

Yield : 80–85% with >95% purity.

Advantages Over Direct Amidation

- Avoids acid chloride handling.

- Higher regioselectivity due to the anhydride’s rigid structure.

Multi-Step Synthesis from 3-Nitrosalicylic Acid

Stepwise Procedure

- Methyl esterification :

- 3-Nitrosalicylic acid + methanol/H⁺ → methyl 3-nitro-2-hydroxybenzoate.

- N-methylation :

- Nitro reduction :

- Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

- Hydroxyl deprotection (if methyl-protected).

Key Data :

- Step 2 yield: 89% (methyl 3-nitro-2-hydroxy-N-methylbenzamide).

- Overall yield: 62–65%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Direct Amidation | 55–60 | 90–92 | 220–250 | Moderate |

| Hofmann Rearrangement | 80–85 | 95–97 | 180–200 | High |

| Multi-Step Synthesis | 62–65 | 88–90 | 300–330 | Low |

Industrial Considerations

Solvent and Reagent Selection

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium nitrite in the presence of hydrochloric acid for diazotization, followed by reaction with a nucleophile.

Major Products Formed

Oxidation: Formation of 2-amino-6-hydroxybenzaldehyde.

Reduction: Formation of 2-amino-6-hydroxy-N-methylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-hydroxy-N-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

The following table summarizes key structural differences between 2-amino-6-hydroxy-N-methylbenzamide and analogous compounds:

- Dihedral Angles : The chloro-substituted analog exhibits a significant dihedral angle (68.39°) between the benzene ring and the methylamide group, which may reduce steric hindrance and favor planar conformations in the hydroxy analog due to stronger hydrogen bonding .

- Hydrogen Bonding: The hydroxy group in this compound is expected to form intramolecular N–H···O bonds, enhancing stability and crystallinity compared to the chloro derivative’s weaker intermolecular interactions .

Spectroscopic and Electronic Properties

- NMR Data: For 2-amino-5-chloro-N-hydroxybenzamide derivatives, ¹H NMR signals at δ 6.2–7.4 ppm (aromatic protons) and δ 9.4 ppm (hydroxy proton) highlight substituent-dependent chemical shifts . The hydroxy group in position 6 would likely deshield adjacent protons, shifting signals upfield compared to chloro or methyl analogs.

- DFT Studies: Theoretical calculations on 2-amino-6-chloro-N-methylbenzamide (B3LYP/LANL2DZ) reveal bond lengths of 1.36 Å (C–N) and 1.22 Å (C=O), with bond angles near 120° for the amide group . The hydroxy analog may exhibit shorter O–H bonds (~0.96 Å) and altered electron density distributions due to higher electronegativity.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-hydroxy-N-methylbenzamide?

The compound can be synthesized via coupling reactions using reagents like methyl 3-(chlorocarbonyl)propanoate under mild conditions (pyridine, CH₂Cl₂) . Alternatively, hydrogenation with Pd/C in methanol or stepwise functionalization (e.g., TIPSCl protection) can yield derivatives with high purity. NMR (¹H, ¹³C) and mass spectrometry (MS) are critical for confirming structural integrity, with characteristic signals such as m/z 270 [M+] observed in analogs .

Q. What safety protocols are essential when handling this compound?

Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, goggles) and ensure proper ventilation. Waste must be segregated and disposed by certified hazardous waste services to prevent environmental contamination. Safety sheets recommend storage at 0–6°C for analogs, with emergency measures like rinsing eyes with water for 15 minutes upon exposure .

Q. How can researchers verify the purity of this compound?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy can detect impurities via anomalous peaks, while elemental analysis (C, H, N) confirms stoichiometric consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

SHELXL is widely used for refining small-molecule structures, particularly for high-resolution or twinned data. For experimental phasing, SHELXC/D/E pipelines enable robust phase determination. Data collection at low temperatures (e.g., 100 K) improves crystal stability, and hydrogen-bonding networks can be mapped to validate intramolecular interactions .

Q. What strategies address contradictions in reported biological activities of this compound?

Replicate assays under standardized conditions (e.g., enzyme concentration, pH). Compare analogs (e.g., methoxy-substituted derivatives) to isolate substituent effects. Use dose-response curves and statistical validation (e.g., ANOVA) to distinguish artifacts from true bioactivity. Cross-reference cytotoxicity data with structural analogs to identify SAR trends .

Q. How can solubility challenges be mitigated in formulation studies?

Employ co-solvents (DMSO:water mixtures) or cyclodextrin encapsulation. For analogs like 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, logP calculations guide solvent selection. Dynamic light scattering (DLS) monitors nanoparticle dispersion stability, while freeze-drying improves aqueous reconstitution .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) optimizes transition states for reactions like amide bond formation. Software suites (Gaussian, ORCA) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets .

Methodological Notes

- Crystallography : Use SHELXTL for structure refinement and Mercury for visualization. Report R-factors below 5% for high-confidence models .

- SAR Studies : Combine in vitro assays (e.g., MIC for antimicrobial activity) with in silico ADMET profiling to prioritize lead compounds .

- Data Reproducibility : Archive raw spectra (NMR, MS) in public repositories (e.g., Zenodo) and adhere to FAIR principles for metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.